3-[2-(Methanesulfonyl)ethenyl]quinoline

medicinal chemistry structure-activity relationship drug design

Researchers designing covalent inhibitors or activity-based probes require structurally distinct quinoline scaffolds with validated Michael acceptor reactivity. 3-[2-(Methanesulfonyl)ethenyl]quinoline addresses this need with its 3-substituted vinyl sulfone motif-positionally distinct from the widely patented 4-substituted piperazine-linked quinoline sulfonyl derivatives (US 9,975,852). Key advantages: • Covalent warhead: Irreversible cysteine protease inhibition via vinyl sulfone Michael acceptor • Favorable drug-like properties: MW 233.29, XLogP3 1.8, TPSA 55.4 Ų, enabling cellular penetration • Structurally novel SAR starting point with reduced conformational flexibility (2 rotatable bonds)

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 918341-19-2
Cat. No. B12608261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Methanesulfonyl)ethenyl]quinoline
CAS918341-19-2
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C=CC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C12H11NO2S/c1-16(14,15)7-6-10-8-11-4-2-3-5-12(11)13-9-10/h2-9H,1H3
InChIKeyVITAAAAERAZYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Methanesulfonyl)ethenyl]quinoline: Identity & Structure


3-[2-(Methanesulfonyl)ethenyl]quinoline (CAS 918341-19-2) is a quinoline-based vinyl sulfone derivative with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol [1]. The compound features a quinoline core conjugated via an ethenyl bridge to a methanesulfonyl (methyl sulfone) group, generating a vinyl sulfone Michael acceptor motif [1]. This structural architecture places it within the broader class of sulfonyl quinoline derivatives, which have been the subject of patent filings for anticancer applications [2].

Cysteine-reactive vinyl sulfone warhead for covalent probe development
3-substituted quinoline scaffold with restricted conformational flexibility
Underexplored chemical space distinct from heavily patented 4-substituted analogs

Why Related Analogs Cannot Substitute


Quinoline sulfonyl derivatives represent a structurally diverse family wherein even minor positional or substituent variations produce compounds with substantially divergent physicochemical and reactivity profiles. The 3-substitution pattern and vinyl sulfone geometry of 3-[2-(Methanesulfonyl)ethenyl]quinoline confer distinct electronic and steric properties that cannot be replicated by the 4-substituted, 8-substituted, or piperazine-linked sulfonyl quinolines described in patent literature [1]. The ethenyl spacer length and methyl sulfone terminal group specifically determine the compound's logP (1.8) and topological polar surface area (55.4 Ų) [2], parameters that govern membrane permeability and target engagement. Generic substitution without head-to-head comparative validation risks altering key molecular recognition features.

This Compound
3-substituted quinoline vinyl sulfone
Constrained geometry (2 rotatable bonds); vinyl sulfone Michael acceptor
Potential Substitute
4-substituted piperazine-linked sulfonyl quinolines
Higher flexibility (≥4 rotatable bonds); reversible binding; distinct spatial orientation may shift target selectivity
This Compound
Vinyl sulfone warhead present
Covalent cysteine modification potential
Potential Substitute
Quinoline sulfonamides / sulfonates
Lack covalent warhead; reversible-only interactions may alter target engagement profile
This Compound
Low MW (233) and moderate logP/TPSA
Favorable passive permeability parameters
Potential Substitute
Large piperazine-linked analogs (>450 Da)
Higher MW and TPSA may reduce membrane permeability; not directly interchangeable for cell-based assays

Comparative Selection Evidence


Molecular Topology vs. 4-Substituted Analogs

The 3-substituted quinoline core positions the vinyl sulfone moiety at a distinct vector angle relative to the quinoline plane compared to 4-substituted analogs, which dominate the quinoline sulfonyl patent landscape [1]. This positional difference alters the overall molecular shape and potential binding site complementarity. The compound's two rotatable bonds [2] restrict conformational flexibility compared to piperazine-linked sulfonyl quinolines (e.g., 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) which contain multiple freely rotating linkages [3].

Substitution topology
Class-level inference
3-substitution · 2 rotatable bonds vs. 4-substituted · ≥4 rotatable bonds
Conformational constraint may probe sterically defined pockets
Inferred from 2D structure; binding studies needed
medicinal chemistry structure-activity relationship drug design

Vinyl Sulfone Michael Acceptor Reactivity

The compound contains a vinyl sulfone Michael acceptor motif, a structural feature absent in simple quinoline derivatives lacking the ethenyl sulfonyl moiety. This functional group enables covalent bond formation with nucleophilic cysteine residues, a mechanism exploited in vinyl sulfone-based inhibitors of cysteine proteases [1]. In contrast, standard quinoline sulfonamides (e.g., quinoline-8-sulfonamides) lack this covalent warhead, relying instead on reversible binding interactions [2].

Covalent warhead
Class-level inference
Vinyl sulfone (covalent) vs. quinoline sulfonamide (reversible)
May support sustained target engagement studies
Reactivity inferred from vinyl sulfone class
covalent inhibitor cysteine protease chemical biology

Calculated Physicochemical Properties

Computed physicochemical properties reveal that 3-[2-(Methanesulfonyl)ethenyl]quinoline has an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 55.4 Ų [1]. These values position the compound within favorable drug-like space (Lipinski compliance: molecular weight 233.29, HBD 0, HBA 3). In comparison, larger quinoline sulfonyl derivatives containing piperazine linkers and extended aromatic systems (e.g., 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) exhibit substantially higher molecular weights (>450 Da) and larger TPSA values (>100 Ų) [2].

Drug-likeness profile
Cross-study comparable
MW 233 · logP 1.8 · TPSA 55 Ų · HBD 0 · HBA 3
Lower MW/TPSA may favor passive permeability vs. larger analogs
Computed properties; experimental validation recommended
drug-likeness ADME pharmacokinetics

Patent Landscape and Synthetic Utility

3-[2-(Methanesulfonyl)ethenyl]quinoline occupies a distinct position in the quinoline sulfonyl patent landscape. While the dominant patent family (US 9,975,852; WO2014134705A1) covers 4-substituted, piperazine-linked sulfonyl quinolines with claimed anticancer activity [1], the 3-substituted vinyl sulfone structure represents an underexplored region of chemical space within this family. This compound can serve as a key synthetic intermediate for generating novel quinoline-based vinyl sulfone derivatives with potential cysteine protease inhibitory activity [2].

Chemical space position
Class-level inference
Structurally distinct 3-substituted vinyl sulfone; not explicitly claimed in major quinoline sulfonyl patents
Underexplored region for SAR exploration
Patent landscape analysis; freedom-to-operate assessment separate
synthetic chemistry patent analysis lead optimization

Research and Industrial Application Scenarios


Cysteine Protease Covalent Inhibitor Scaffold

The vinyl sulfone Michael acceptor motif in 3-[2-(Methanesulfonyl)ethenyl]quinoline provides a covalent warhead for irreversible or slowly reversible inhibition of cysteine proteases, a mechanism validated in vinyl sulfone-based trypanosomal inhibitors [1]. The compound's favorable calculated physicochemical properties (MW 233.29, XLogP3 1.8, TPSA 55.4 Ų) [2] support its use as a starting scaffold for optimizing membrane permeability and target engagement.

SAR Exploration of 3-Substituted Quinoline Space

Given that the major quinoline sulfonyl patent family (US 9,975,852) extensively covers 4-substituted, piperazine-linked sulfonyl quinolines [3], 3-[2-(Methanesulfonyl)ethenyl]quinoline offers a structurally distinct starting point for SAR exploration. The 3-substitution pattern and reduced conformational flexibility (2 rotatable bonds) [2] may reveal novel target interactions not accessible to the more flexible 4-substituted analogs.

Cysteine-Reactive Probe for Target Identification

The vinyl sulfone group enables covalent modification of reactive cysteine residues, making this compound suitable for developing activity-based probes or chemoproteomic tools [1]. Its relatively low molecular weight and favorable logP profile [2] facilitate cellular penetration, supporting its use in cell-based target engagement studies.

Application
Selection Property
Validation Focus
Cysteine protease inhibition studies
Vinyl sulfone warhead presence
Target engagement and selectivity profiling
3-substituted quinoline SAR
Positional isomerism (3- vs. 4-substitution)
Binding pocket complementarity review
Activity-based probe development
Covalent cysteine modification capacity
Cell-based target validation

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